molecular formula C18H22 B1295043 3,4'-Diisopropylbiphenyl CAS No. 61434-46-6

3,4'-Diisopropylbiphenyl

Cat. No.: B1295043
CAS No.: 61434-46-6
M. Wt: 238.4 g/mol
InChI Key: LHNUPUGVRFQTLK-UHFFFAOYSA-N
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Description

3,4’-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the 3 and 4 positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. The reaction typically involves the use of a catalyst such as H-mordenite (MOR) and propylene as the alkylating agent. The reaction is carried out at temperatures ranging from 225°C to 350°C under propene pressure .

Industrial Production Methods

In industrial settings, the preparation of 3,4’-Diisopropylbiphenyl involves the reaction of biphenyl with propylene in the presence of a catalyst. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4’-Diisopropylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’-Diisopropylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Diisopropylbiphenyl in catalytic processes involves the formation of active complexes with reactants. The isopropyl groups provide steric hindrance, which influences the selectivity and reactivity of the compound. The molecular targets include transition metal catalysts and acid sites in zeolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’-Diisopropylbiphenyl is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The position of the isopropyl groups influences the compound’s steric and electronic properties, making it distinct from other isomers .

Properties

IUPAC Name

1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNUPUGVRFQTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976993
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61434-46-6
Record name 3,4'-Diisopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DIISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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